hirullin P18
CAS No.: 131158-67-3
Cat. No.: VC0238618
Molecular Formula: C8H13N
Molecular Weight: 0
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 131158-67-3 |
---|---|
Molecular Formula | C8H13N |
Molecular Weight | 0 |
Introduction
Structure and Properties
Molecular Structure
Hirullin P18 is a polypeptide with a molecular weight of approximately 7,000 Da . The protein's amino acid sequence reveals several distinct structural features that contribute to its functionality. Most notably, hirullin P18 contains a highly acidic C-terminal domain that plays a critical role in its interaction with thrombin .
The sequence homology between hirullin P18 and other hirudin variants is approximately 60%, indicating significant divergence in its structure. This divergence is particularly pronounced in the C-terminal region, which includes the loss of a conserved sulfated tyrosine residue that is present in other hirudin variants . The amino acid sequence of hirullin P18's C-terminal region (residues 40-61) is:
Gln-Thr-Ser-Gly-Pro-Ser-Asp-Ile-Glu-Glu-Phe-Ser-Leu-Asp-Asp-Ile-Glu-Gln
This sequence differs substantially from hirudin's C-terminal sequence (residues 49-65):
Gln-Ser-His-Asn-Asp-Gly-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr-Leu-Gln
Physicochemical Properties
Hirullin P18 exhibits several important physicochemical properties that contribute to its biological activity:
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It has a Ki value of 7.8 pM for thrombin inhibition, demonstrating its potent anticoagulant activity .
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The protein contains multiple acidic amino acid residues, particularly in the C-terminal region, which are crucial for its interaction with thrombin's exosite-1 .
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The Phe51 residue in hirullin P18 has been identified as critically important for its activity, corresponding to the important Phe56 residue in hirudin .
The following table summarizes the key properties of hirullin P18 compared to other thrombin inhibitors from various sources:
Inhibitor | Source | Target | Molecular Weight | Binding Affinity (Ki) |
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Hirullin P18 | Hirudinaria manillensis | Thrombin exosite-1 | 7,000 Da | 7.8 pM |
Hirudin | Hirudo medicinalis | Thrombin catalytic site and exosite-1 | 7,000 Da | 20 fM |
Haemadin | Haemadipsia sylvestris | Thrombin catalytic site and exosite-2 | 5,000 Da | 100 fM |
Theromin | Theromyson tessulatum | Not specified | 14,941 Da | 12 fM |
Mechanism of Action
Thrombin Inhibition
Hirullin P18 primarily functions as an anticoagulant by inhibiting thrombin, a critical enzyme in the blood coagulation cascade. The inhibition mechanism involves a specific interaction with thrombin that prevents the conversion of fibrinogen to fibrin, thereby inhibiting blood clot formation.
Unlike some thrombin inhibitors that interact with both the catalytic site and exosite-1, hirullin P18 appears to primarily target thrombin's exosite-1 . This binding mechanism distinguishes it from inhibitors that interact with multiple domains of thrombin. Research has demonstrated that hirullin P18 inhibits fibrin-clot formation by binding to a non-catalytic site on thrombin, similar to the mechanism observed with hirudin C-terminal peptides .
Structure-Function Relationship
Studies on the structure-function relationship of hirullin P18 have highlighted the importance of specific regions and residues in its anticoagulant activity. The C-terminal fragment of hirullin P18 (residues 40-61) possesses antithrombin potency similar to that of the corresponding hirudin fragment (residues 45-65) . This finding suggests that despite sequence differences, the functional domains of both proteins play comparable roles in thrombin inhibition.
Sequential shortening of the hirullin P18 C-terminal fragment has demonstrated the critical nature of the Phe51 residue, which corresponds to the important Phe56 residue in hirudin . This phenylalanine residue appears to be a key determinant of the binding affinity to thrombin, highlighting the importance of specific amino acid residues in protein-protein interactions that underlie anticoagulant activity.
Comparison with Other Hirudin Variants
Sequence and Structural Comparisons
Hirullin P18 exhibits notable differences from other hirudin variants in terms of its amino acid sequence and structural features. While it shares the general characteristic of being an anticoagulant peptide, its sequence homology with hirudin is lower than that of other variants . This divergence is particularly evident in the C-terminal region, which is known to be highly conserved among most hirudin variants.
The following table compares hirullin P18 with other related compounds:
Compound | Source | Sequence Identity with Hirudin | Distinctive Features |
---|---|---|---|
Hirullin P18 | Hirudinaria manillensis | ~60% | Lacks sulfated tyrosine; different C-terminal sequence |
Hirullin P6 | Hirudinaria manillensis | ~62% | Contains Arg at position 2; higher inhibitory potency |
Hirudin HV1 | Hirudo medicinalis | ~70% | Potent thrombin inhibitor |
Hirudin HV2 | Hirudo medicinalis | ~65% | Similar mechanism but different efficacy |
Bufrudin | Hirudinaria manillensis | ~60% | Anticoagulant with different binding sites |
Functional Comparisons
Despite the structural differences, hirullin P18 and hirudin share functional similarities in terms of their anticoagulant activities. Both proteins inhibit thrombin, although with different binding affinities. Hirudin has a Ki value of approximately 20 fM, while hirullin P18 has a Ki value of 7.8 pM . This difference in binding affinity may be attributed to the structural variations between the two proteins.
Interestingly, the C-terminal fragment of hirullin P18 (acetyl-hirullin P18(40-61)) possesses an antithrombin potency similar to that of the corresponding hirudin fragment (acetyl-desulfatohirudin(45-65)) . This observation suggests that despite sequence divergence, the functional domains of hirullin P18 and hirudin have evolved to perform similar roles in thrombin inhibition.
Research Findings and Applications
Experimental Studies
Research on hirullin P18 has employed various experimental approaches to characterize its structure, function, and potential applications. Studies have focused on its interactions with thrombin to elucidate binding mechanisms and affinities. Techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy have been utilized to visualize the complex formed between hirullin P18 and thrombin.
Peptide synthesis and structure-activity relationship studies have been conducted to identify the critical regions and residues involved in thrombin inhibition. The finding that the C-terminal fragment of hirullin P18 retains significant anticoagulant activity has important implications for the development of smaller, synthetic anticoagulant peptides .
Experimental investigations have also compared the effects of hirullin P18 and its fragments on thrombin's ability to cleave chromogenic substrates. These studies have confirmed that hirullin P18 fragments bind to a non-catalytic site on thrombin, similar to hirudin C-terminal peptides .
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